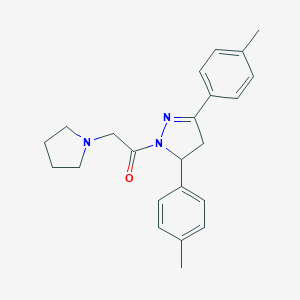![molecular formula C9H8FN5O B292228 5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292228.png)
5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one, also known as FHPI, is a small molecule inhibitor that has been widely used in scientific research. It has been shown to inhibit the activity of several kinases, including Rho-associated protein kinase (ROCK), which plays a crucial role in various cellular processes, such as cell migration, contraction, and proliferation.
作用機序
5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one inhibits the activity of ROCK by binding to its ATP-binding site. ROCK is a serine/threonine kinase that regulates actin cytoskeleton dynamics and cell contractility. By inhibiting ROCK, 5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one can reduce cell migration, contraction, and proliferation. Moreover, 5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one has been shown to have several biochemical and physiological effects. It can reduce the phosphorylation of myosin light chain and other downstream targets of ROCK, leading to a decrease in cell contraction and migration. Moreover, 5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one can inhibit the expression of several genes that are involved in cell proliferation and survival. In addition, 5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one has been shown to induce autophagy in cancer cells, which can lead to cell death.
実験室実験の利点と制限
5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Moreover, it has been extensively studied and its mechanism of action is well understood. However, 5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one also has some limitations. It can inhibit the activity of other kinases besides ROCK, which can lead to off-target effects. Moreover, 5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one in scientific research. One potential direction is the development of more potent and selective inhibitors of ROCK. Another direction is the investigation of the role of ROCK in other cellular processes, such as cell adhesion and differentiation. Moreover, 5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one can be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Finally, 5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one can be used in animal models to study its therapeutic potential in various diseases, such as cancer and cardiovascular disease.
In conclusion, 5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one is a small molecule inhibitor that has been widely used in scientific research to study the role of ROCK in various cellular processes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one has the potential to be a valuable tool for the development of new therapies for various diseases.
合成法
The synthesis method of 5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one has been described in several research papers. One of the most commonly used methods involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-(2-fluorophenyl)hydrazine. This compound is then reacted with 5-amino-3H-pyrazol-4-one in the presence of acetic acid and acetic anhydride to yield 5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one. The purity of 5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one can be further improved by recrystallization from ethanol.
科学的研究の応用
5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one has been extensively used in scientific research to study the role of ROCK in various cellular processes. For example, it has been used to investigate the effect of ROCK inhibition on cell migration, contraction, and proliferation in cancer cells. It has also been used to study the role of ROCK in the regulation of endothelial barrier function and blood-brain barrier integrity. Moreover, 5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one has been shown to inhibit the growth of several cancer cell lines, including breast cancer, ovarian cancer, and glioblastoma.
特性
分子式 |
C9H8FN5O |
|---|---|
分子量 |
221.19 g/mol |
IUPAC名 |
5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one |
InChI |
InChI=1S/C9H8FN5O/c10-5-3-1-2-4-6(5)12-13-7-8(11)14-15-9(7)16/h1-4,12H,(H3,11,13,14,15,16) |
InChIキー |
ZQXUSBQDQUHYMZ-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C(=C1)NNC2=C(N=NC2=O)N)F |
SMILES |
C1=CC=C(C(=C1)NNC2=C(N=NC2=O)N)F |
正規SMILES |
C1=CC=C(C(=C1)NNC2=C(N=NC2=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292145.png)
![Ethyl 6-cyano-1-(2-fluorophenyl)-5-oxo-7-(2-phenylethyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292148.png)
![Ethyl 6-cyano-7-ethyl-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292149.png)
![2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B292150.png)
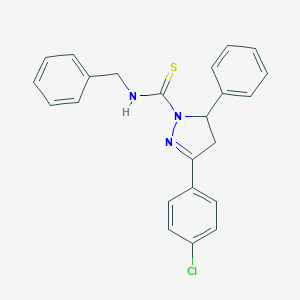

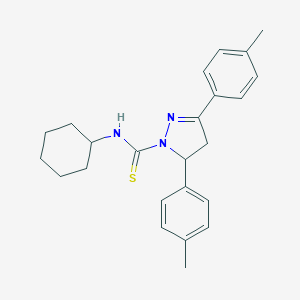
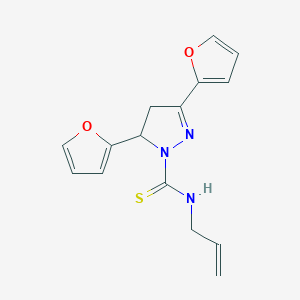
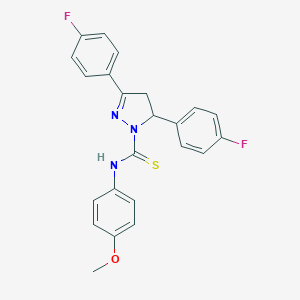
![3,5-di(2-furyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B292160.png)

![1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292165.png)
![1-{2-[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292166.png)
